2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]-
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Overview
Description
2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- is a chemical compound that belongs to the class of imidazolidinones These compounds are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- can be achieved through several methods. One common approach involves the reaction of 1,2-diamines with carbon dioxide in the presence of a base such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA) in solvents like acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methylethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl groups results in the formation of ketones or aldehydes, while reduction of the carbonyl group yields alcohols.
Scientific Research Applications
2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various substrates. Its hydroxyl and methylethoxy groups play a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-bis(hydroxymethyl)-2-imidazolidinone: This compound has similar structural features but lacks the methylethoxy groups.
1-Methyl-2-imidazolidinone: An imidazole derivative used in the preparation of chelated carbene complexes and bioactive compounds.
Uniqueness
The presence of both hydroxyl and methylethoxy groups in 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- makes it unique compared to other imidazolidinones
Properties
CAS No. |
64611-83-2 |
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Molecular Formula |
C11H22N2O5 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
4,5-dihydroxy-1,3-bis(propan-2-yloxymethyl)imidazolidin-2-one |
InChI |
InChI=1S/C11H22N2O5/c1-7(2)17-5-12-9(14)10(15)13(11(12)16)6-18-8(3)4/h7-10,14-15H,5-6H2,1-4H3 |
InChI Key |
HANPRQSGPQGEDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCN1C(C(N(C1=O)COC(C)C)O)O |
Origin of Product |
United States |
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